

Application Notes and Protocols for MBX Biosciences Metabolic Disease Research Compounds

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Compound of Interest

Compound Name: MBX-1162

Cat. No.: B1676254

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Note on Nomenclature: The initial request specified "**MBX-1162**." However, extensive research did not yield information on a compound with this designation involved in metabolic disease research. The following application notes and protocols are for MBX-1416 (Imapextide) and MBX-4291, two clinical-stage metabolic disease candidates from MBX Biosciences, which are likely the compounds of interest.

Part 1: MBX-1416 (Imapextide) for Post-Bariatric Hypoglycemia (PBH) Application Notes

1. Introduction to Post-Bariatric Hypoglycemia (PBH)

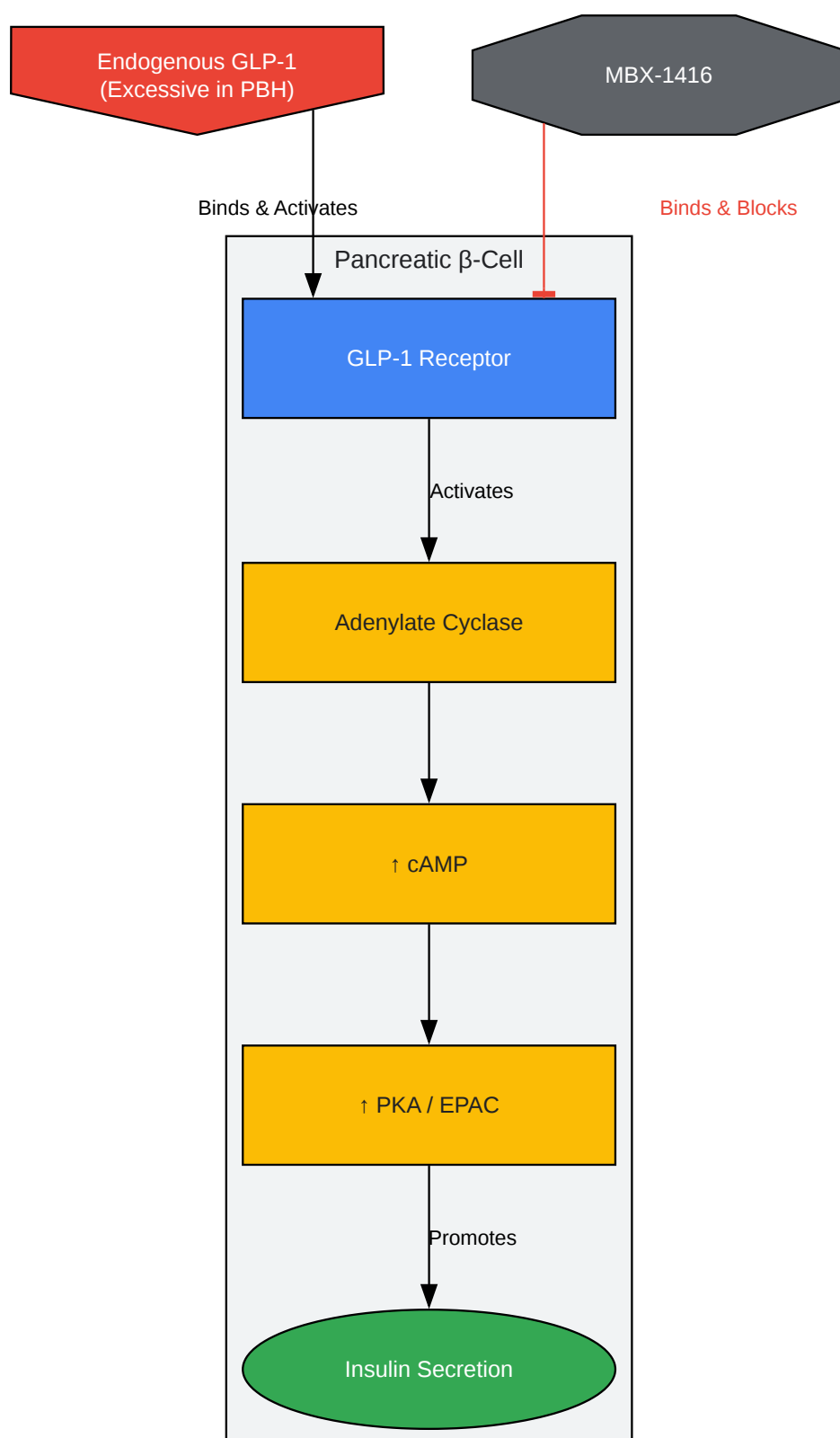
Post-bariatric hypoglycemia (PBH) is a significant and debilitating complication that can arise after bariatric surgery, such as Roux-en-Y gastric bypass or sleeve gastrectomy.^{[1][2]} It is characterized by recurrent episodes of symptomatic, low blood glucose (hypoglycemia), typically occurring 1-3 hours after a meal. The underlying pathophysiology is complex but is thought to involve an exaggerated secretion of glucagon-like peptide-1 (GLP-1) in response to rapid nutrient delivery to the small intestine. This leads to excessive insulin secretion from pancreatic β -cells, causing a sharp drop in blood glucose. There are currently no approved pharmacological therapies for PBH.^[1]

2. MBX-1416 (Imapexotide): A Novel Therapeutic Approach

MBX-1416, also known as Imapexotide, is an investigational long-acting GLP-1 receptor antagonist developed by MBX Biosciences.^{[3][4]} It is designed to specifically counteract the excessive GLP-1 signaling that drives hyperinsulinemic hypoglycemia in individuals with PBH. By blocking the GLP-1 receptor, MBX-1416 aims to normalize the insulin response to meals, thereby preventing severe hypoglycemic events. MBX-1416 is based on a native human GLP-1 sequence and is acylated at the N-terminus to facilitate binding to albumin, which extends its half-life and allows for a potential once-weekly dosing regimen.^[1]

3. Mechanism of Action of MBX-1416

In PBH, the rapid transit of nutrients into the small intestine post-meal triggers a supraphysiological release of GLP-1. This excessive GLP-1 binds to its receptor (GLP-1R) on pancreatic β -cells, leading to a cascade of intracellular events that culminate in exaggerated insulin secretion. MBX-1416 acts as a competitive antagonist at the GLP-1R, blocking the binding of endogenous GLP-1 and thereby attenuating the downstream signaling that leads to insulin release. This modulation of the insulin response helps to prevent the post-meal drop in blood glucose.



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Figure 1. Mechanism of Action of MBX-1416 in PBH. (Max-Width: 760px)

4. Summary of Preclinical and Clinical Data

- **Preclinical Findings:** In preclinical studies involving Sprague Dawley (SD) rats and diet-induced obese (DIO) mice, MBX-1416 demonstrated a favorable pharmacokinetic (PK) and pharmacodynamic (PD) profile. After a single subcutaneous dose in rats, plasma concentrations were dose-proportional and sustained.[1] In DIO mice, MBX-1416 was shown to elevate and sustain blood glucose levels, consistent with its mechanism as a GLP-1R antagonist.[1]
- **Phase 1 Clinical Trial:** A Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) trial in healthy volunteers showed that MBX-1416 was generally well-tolerated.[5] The pharmacokinetic profile supports a once-weekly dosing schedule, with a median half-life of approximately 90 hours in the MAD cohort.[5] Encouragingly, a pharmacodynamic effect was observed during a mixed meal tolerance test, suggesting the potential for therapeutic benefit in patients with PBH.[5]
- **Phase 2a Clinical Trial (STEADI):** MBX-1416 (Imapexptide) is currently being evaluated in an exploratory Phase 2a study in patients with PBH (NCT07029412). This open-label study is designed to assess the preliminary efficacy and dose response of subcutaneous MBX-1416 by evaluating its effect on post-prandial glucose nadir during a mixed-meal tolerance test.

Data Presentation

Table 1: Summary of Single-Dose Pharmacokinetic Parameters of MBX-1416 in Sprague Dawley Rats[1]

Dose (μ mol/kg)	t _{max} (h)	C _{max} (nmol/L)	t _{1/2} (h)	AUC _{last} (hnmol/L)	AUC _{inf} (hnmol/L)	CL/F (mL/h/kg)	V _z /F (mL/kg)
0.3	24.0	385	18.2	12,800	13,000	23.1	604
1	24.0	1,470	20.2	52,600	53,200	18.8	549
3	24.0	3,110	18.0	120,000	121,000	24.8	642

Data are presented as mean values. Abbreviations: t_{max} , time to maximal concentration; C_{max} , maximal concentration; $t_{1/2}$, half-life; AUC_{last} , area under the concentration-time curve from 0 to the last measurable concentration; AUC_{inf} , AUC from 0 extrapolated to infinity; CL/F , total apparent clearance; V_z/F , apparent volume of distribution.

Experimental Protocols

Protocol 1: In Vivo Efficacy Evaluation using a Mixed-Meal Tolerance Test (MMTT) in Patients with PBH

This protocol is based on the design of the STEADI clinical trial (NCT07029412).

Objective: To assess the effect of MBX-1416 on post-prandial glucose and insulin dynamics in patients with a history of post-bariatric hypoglycemia.

Materials:

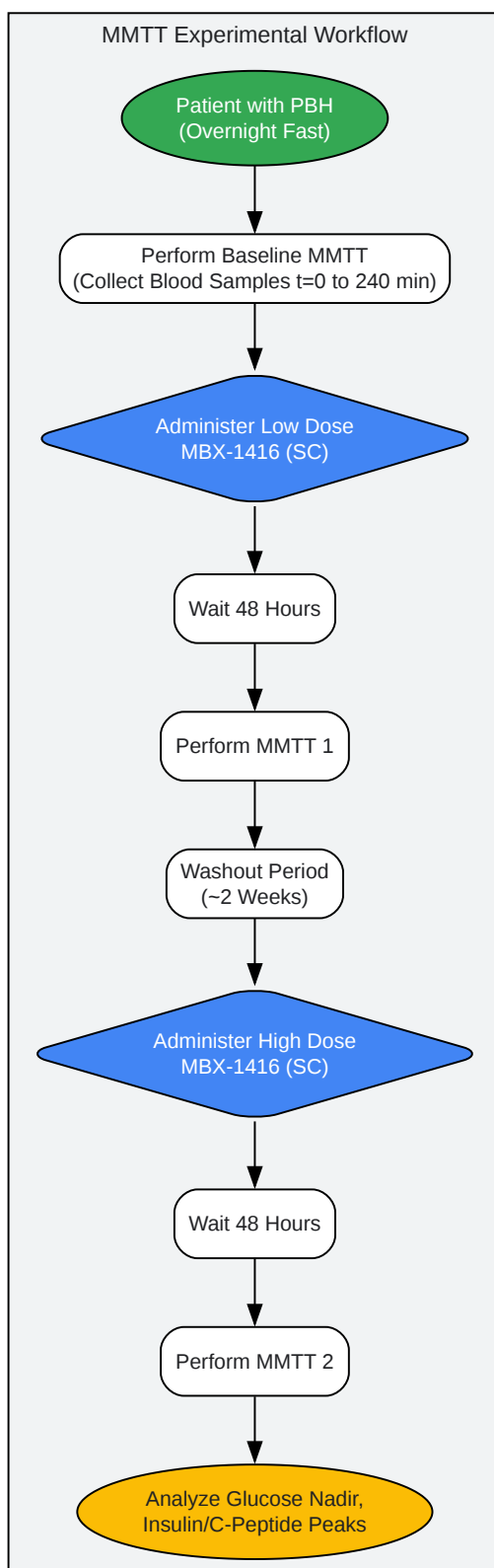
- MBX-1416 (Imapexide) for subcutaneous injection.
- Standardized liquid mixed-meal beverage (e.g., 400-500 kcal, containing carbohydrates, proteins, and fats).[\[2\]](#)[\[6\]](#)
- Intravenous catheters.
- Blood collection tubes (for glucose, insulin, C-peptide analysis).
- Glucometer for point-of-care glucose monitoring.
- Centrifuge and sample storage facilities (-80°C).

Procedure:

- **Patient Screening:** Recruit patients aged 18-65 with a confirmed history of PBH (documented Whipple's triad) following Roux-en-Y or sleeve gastrectomy surgery at least 12 months prior.
- **Baseline MMTT:** a. After an overnight fast (at least 8-10 hours), insert an intravenous catheter for blood sampling. b. Collect baseline blood samples at -10, -5, and 0 minutes. c. At time 0, instruct the patient to consume the standardized mixed-meal beverage within 10-

20 minutes. d. Collect blood samples at 15, 30, 60, 90, 120, 150, 180, and 240 minutes post-meal for analysis of plasma glucose, insulin, and C-peptide.^{[2][7]}

- Drug Administration: a. Administer a single subcutaneous injection of MBX-1416 at a low dose.
- Post-Dose MMTT 1: a. Approximately 48 hours after the first dose, repeat the MMTT procedure as described in step 2.
- Washout and Second Dose: a. After a washout period of approximately two weeks, administer a single subcutaneous injection of MBX-1416 at a high dose.
- Post-Dose MMTT 2: a. Approximately 48 hours after the second dose, repeat the MMTT procedure.
- Data Analysis: a. The primary endpoint is the change from baseline in glucose nadir during the MMTT. b. Secondary endpoints include changes in post-prandial insulin and C-peptide peaks. c. Monitor and record any adverse events throughout the study.



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Figure 2. Workflow for the Mixed-Meal Tolerance Test (MMTT). (Max-Width: 760px)

Part 2: MBX-4291 for Obesity

Application Notes

1. Introduction to Obesity and Incretin-Based Therapies

Obesity is a chronic metabolic disease characterized by excessive body fat, which increases the risk for numerous comorbidities, including type 2 diabetes, cardiovascular disease, and certain cancers.[8] The incretin hormones GLP-1 and glucose-dependent insulintropic polypeptide (GIP) are key regulators of metabolism and appetite.[8] Therapeutics that activate both GLP-1 and GIP receptors (co-agonists) have demonstrated superior weight loss efficacy compared to selective GLP-1 receptor agonists, representing a major advancement in the pharmacological management of obesity.

2. MBX-4291: A Long-Acting GLP-1/GIP Co-Agonist Prodrug

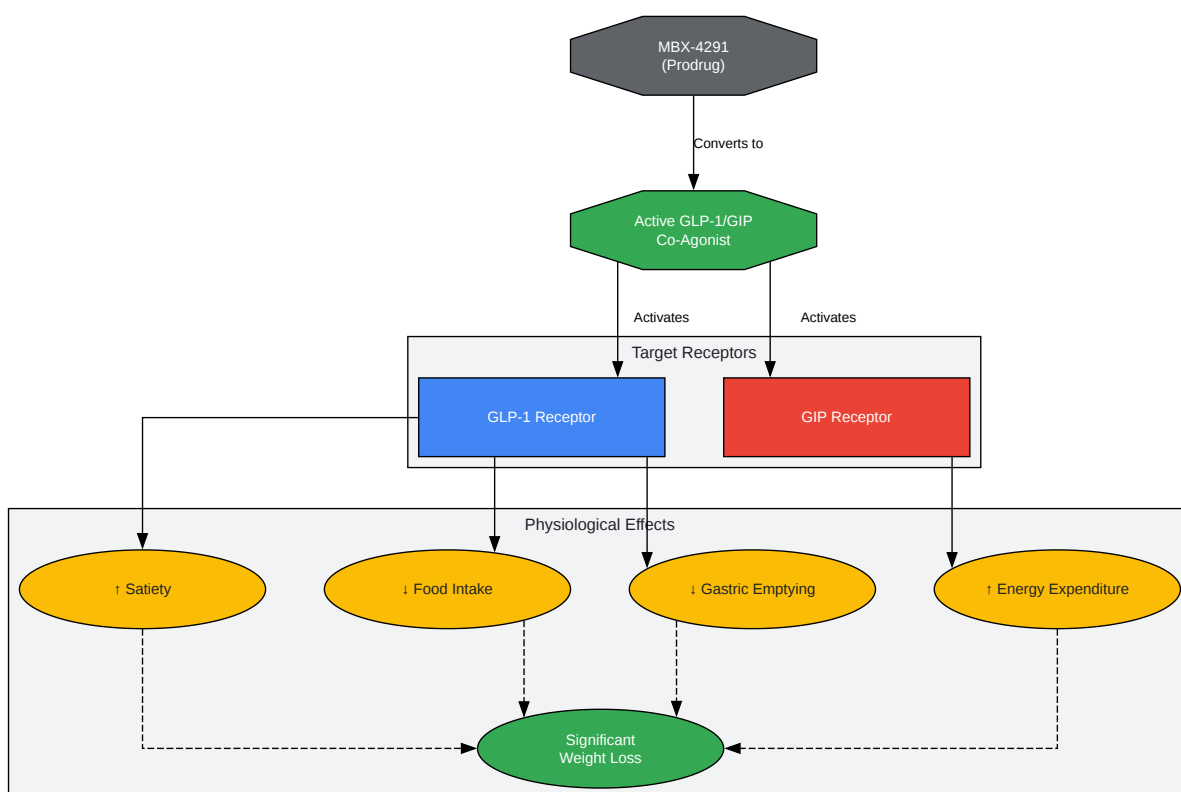
MBX-4291 is an investigational, long-acting GLP-1/GIP co-agonist prodrug being developed for the treatment of obesity.[9][10][11][12][13] It is engineered using MBX Biosciences' proprietary Precision Endocrine Peptide (PEP™) platform to have an extended duration of action, with the potential for convenient once-monthly administration.[9][10] As a prodrug, MBX-4291 is designed for precise chemical conversion to its active form, which may improve its tolerability profile, particularly regarding gastrointestinal side effects.[9]

3. Mechanism of Action of MBX-4291

MBX-4291 is designed to simultaneously activate both GLP-1 and GIP receptors. This dual agonism leverages the complementary effects of both incretin pathways on energy homeostasis.

- **GLP-1 Receptor Activation:** Promotes satiety and reduces food intake (acting on the central nervous system), slows gastric emptying, and enhances glucose-dependent insulin secretion.
- **GIP Receptor Activation:** Appears to enhance the weight-reducing effects of GLP-1 agonism and may contribute to improved lipid metabolism and insulin sensitivity.

The synergistic action of activating both receptors leads to more profound effects on appetite suppression and energy expenditure, resulting in greater weight loss than can be achieved with a selective GLP-1 agonist alone.



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Figure 3. Mechanism of Action of MBX-4291 in Obesity. (Max-Width: 760px)

4. Summary of Preclinical and Clinical Data

- **Preclinical Findings:** Preclinical studies have shown that the active component of MBX-4291 has a similar in vitro binding and activity profile to tirzepatide, an approved GLP-1/GIP co-agonist.[9] In a diet-induced obesity (DIO) mouse model, the active drug of MBX-4291 led to reductions in body weight and food intake that were comparable to those seen with tirzepatide.[8] Notably, in nonhuman primates, MBX-4291 demonstrated a significantly longer duration of effect compared to tirzepatide, supporting its potential as a once-monthly therapy. [8]
- **Phase 1 Clinical Trial:** A Phase 1 clinical trial of MBX-4291 was initiated in the third quarter of 2025 to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in adult participants with obesity.[10][11][12][13]

Data Presentation

Table 2: Comparative Efficacy of MBX-4291 Active Drug vs. Tirzepatide in a Diet-Induced Obesity (DIO) Mouse Model[8]

Treatment	Dose (nmol/kg)	Outcome	Result
MBX-4291 (Active Drug)	1.5	Body Weight Reduction	Comparable to Tirzepatide
Food Intake Reduction	Comparable to Tirzepatide		
3.0	Body Weight Reduction	Comparable to Tirzepatide	
Food Intake Reduction	Comparable to Tirzepatide		
Tirzepatide	(Not Specified)	Body Weight Reduction	-
Food Intake Reduction	-		

Experimental Protocols

Protocol 2: In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To evaluate the effect of MBX-4291 on body weight, food intake, and metabolic parameters in a mouse model of diet-induced obesity.

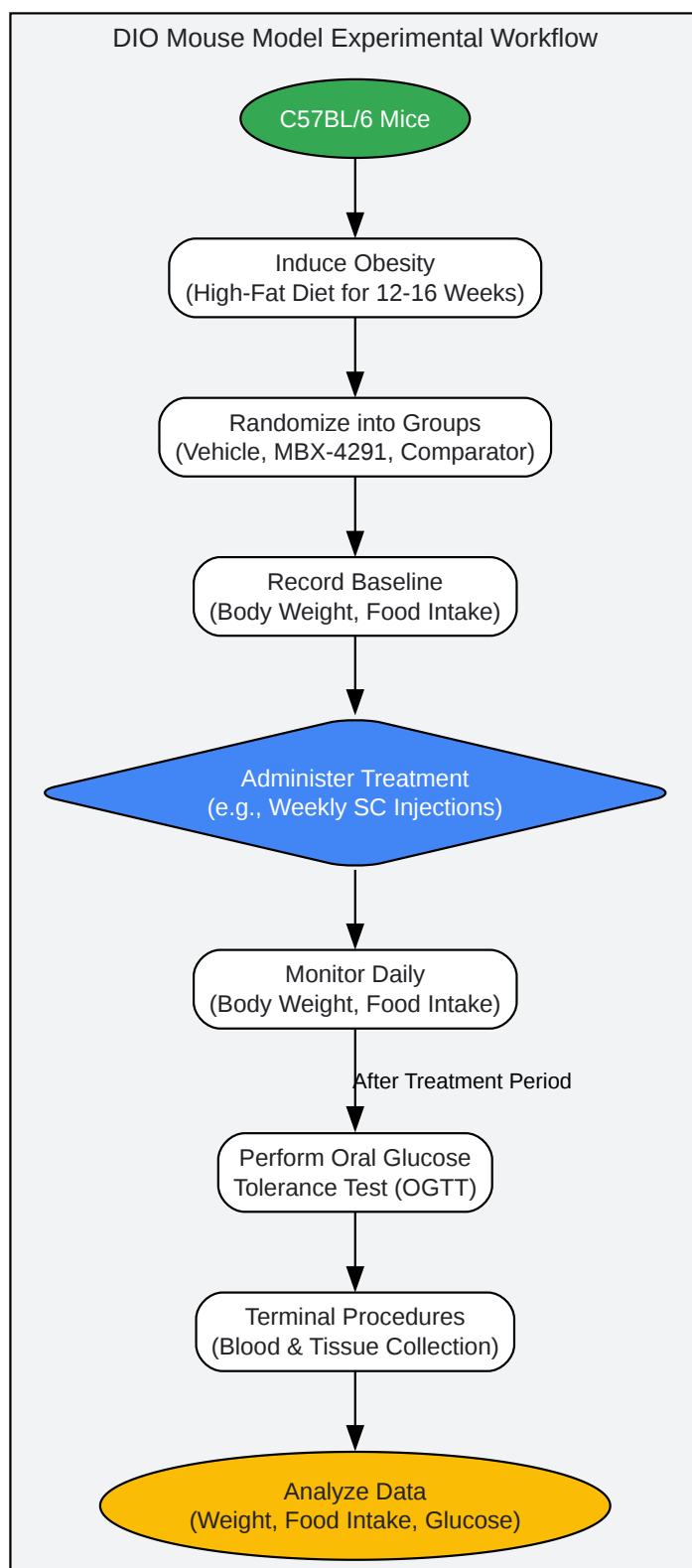
Materials:

- Male C57BL/6 mice (5-6 weeks old).
- High-fat diet (HFD, e.g., 60 kcal% fat) and standard chow.[8]
- MBX-4291 and comparator agent (e.g., Tirzepatide).
- Vehicle control (e.g., sterile saline or appropriate buffer).
- Metabolic cages for monitoring food intake, water intake, and activity.
- Equipment for measuring body composition (e.g., DEXA or NMR).

- Glucometer and blood collection supplies.

Procedure:

- Obesity Induction: a. Acclimatize mice for one week on standard chow. b. Switch mice to a high-fat diet (HFD) for 12-16 weeks to induce obesity and insulin resistance. A lean control group should be maintained on standard chow.[\[8\]](#)[\[14\]](#)
- Group Allocation and Baseline Measurements: a. Once mice reach a target body weight or show signs of metabolic dysfunction, randomize them into treatment groups (e.g., Vehicle, MBX-4291 low dose, MBX-4291 high dose, Tirzepatide). b. Record baseline body weight, food intake, and body composition.
- Drug Administration: a. Administer the assigned treatments (e.g., via subcutaneous injection) at the specified frequency (e.g., once weekly for Tirzepatide, or as determined for MBX-4291 based on its PK profile).
- Monitoring: a. Monitor body weight daily or several times per week. b. Measure food intake daily. c. At the end of the treatment period (e.g., 4-6 weeks), perform an oral glucose tolerance test (OGTT) to assess glucose homeostasis. d. Measure final body composition.
- Terminal Procedures: a. At the end of the study, collect terminal blood samples for analysis of insulin, lipids, and other metabolic markers. b. Harvest tissues (e.g., liver, adipose tissue) for histological analysis (e.g., hepatic steatosis) or gene expression studies.
- Data Analysis: a. Analyze changes in body weight, cumulative food intake, glucose tolerance (AUC in OGTT), and body composition between treatment groups. b. Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine significance.



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Figure 4. Workflow for a Diet-Induced Obesity (DIO) Efficacy Study. (Max-Width: 760px)

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